3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one
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Overview
Description
3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one is a chemical compound with the molecular formula C16H14N4O It is known for its unique structure, which includes a quinoxaline core and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one typically involves the condensation of 4-methylbenzaldehyde with 3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the quinoxaline core can interact with nucleic acids, potentially affecting gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one
- 3-{2-[(2-Chlorophenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one
Uniqueness
Compared to similar compounds, 3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C16H14N4O |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
3-[2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H14N4O/c1-11-6-8-12(9-7-11)10-17-20-15-16(21)19-14-5-3-2-4-13(14)18-15/h2-10H,1H3,(H,18,20)(H,19,21) |
InChI Key |
CARPROJTONAMLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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